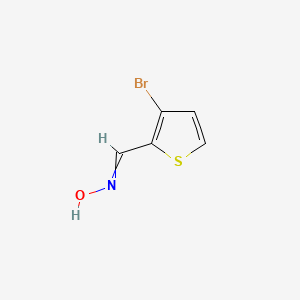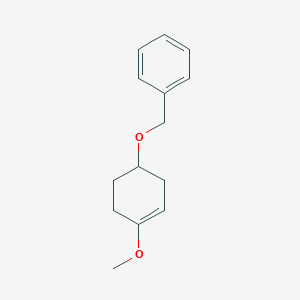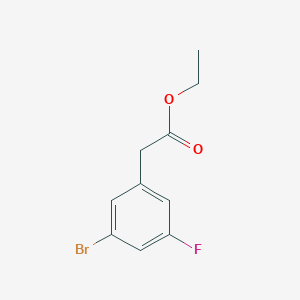
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives can be achieved through the reaction of nalidixic acid with various reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,8-Naphthyridine-3-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Industry: They are used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, they may interact with other cellular targets, leading to their diverse biological effects .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-3-carboxylic acid derivatives can be compared with other similar compounds, such as quinolones and fluoroquinolones. While all these compounds share a similar core structure, 1,8-naphthyridine derivatives often exhibit unique biological activities and improved pharmacokinetic properties . Some similar compounds include:
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
These comparisons highlight the uniqueness of 1,8-naphthyridine-3-carboxylic acid derivatives in terms of their biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
84424-09-9 |
|---|---|
Formule moléculaire |
C15H15FN4O3 |
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
7-(3-aminopyrrolidin-1-yl)-1-ethenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h2,5,7-8H,1,3-4,6,17H2,(H,22,23) |
Clé InChI |
WYLIRDAEYNYJBU-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)


![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)




